molecular formula C11H16O6 B1383958 Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate CAS No. 1446467-08-8

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate

Cat. No. B1383958
M. Wt: 244.24 g/mol
InChI Key: LBZAYEKOWPAGQN-OPRDCNLKSA-N
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Description

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate, also known as ethyl acetate, is a naturally occurring compound found in many foods and beverages. It is a colorless liquid with a fruity odor and taste, and is commonly used as a flavoring and solvent in many products. Ethyl acetate is produced through the esterification of acetic acid and ethanol, and is one of the most commonly used organic solvents in the world. Its low boiling point and low toxicity make it a popular choice for many applications. Ethyl acetate is used in the production of paints, lacquers, varnishes, inks, and other products, as well as in food and beverage production.

Scientific Research Applications

Synthesis Methods

  • Ring-Closing Metathesis : A key synthetic method for producing Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate involves ring-closing metathesis. This technique diastereoselectively synthesizes a functionalized cyclohexene skeleton, an important aspect of GS4104. Notably, L-serine is used as a starting material instead of the more common (-)-shikimic acid or (-)-quinic acid, offering a major advantage in terms of material availability. The absolute configurations of key intermediates were confirmed through two-dimensional NMR studies (Cong & Yao, 2006).

  • Chiral Synthesis : Another significant approach is the stereoselective preparation of Ethyl (3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, a key intermediate for oseltamivir, a novel anti-influenza drug. This process starts from (-)shikimic acid and involves a series of six steps. The chemical structure of the compound was validated using FT-IR, 1HNMR, and 13CNMR, indicating a milder and more cost-effective approach compared to earlier methods (X. Ji, 2003).

Structural and Molecular Studies

  • X-ray Analysis : Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, synthesized via a three-component condensation, had its structure confirmed through X-ray analysis. This study highlighted the importance of understanding the molecular structure for potential applications in medicinal chemistry and material science (Kurbanova et al., 2019).

  • Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related cyclohexene derivatives have been carried out, utilizing single-crystal X-ray diffraction. Such studies are crucial in understanding the physical and chemical properties of these compounds, which may impact their potential applications in various fields (Kaur et al., 2012).

properties

IUPAC Name

ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZAYEKOWPAGQN-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131637223

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